molecular formula C14H13ClN2O5 B5108134 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B5108134
M. Wt: 324.71 g/mol
InChI Key: SHBGAMOHMPNZQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CEPM, is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and proteins. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. This compound has also been shown to have antifungal activity against various fungal strains. In addition, this compound has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential use in various scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its biological effects are not fully understood. In addition, its solubility and stability in aqueous solutions are relatively low, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and stability of this compound in aqueous solutions.
Conclusion
In conclusion, this compound, or this compound, is a pyrimidine derivative that has shown promising results in various scientific research applications. Its potential use as an antitumor agent, antifungal agent, and anti-inflammatory agent, as well as its potential use in the treatment of various diseases, makes it an important compound for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis method and solubility in aqueous solutions.

Synthesis Methods

5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized by the condensation reaction between 3-chloro-4-ethoxy-5-methoxybenzaldehyde and barbituric acid in the presence of a basic catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

5-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential use in various scientific research applications. It has shown promising results in the fields of biochemistry, pharmacology, and medicinal chemistry. This compound has been studied for its potential use as an antitumor agent, antifungal agent, and anti-inflammatory agent. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Properties

IUPAC Name

5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O5/c1-3-22-11-9(15)5-7(6-10(11)21-2)4-8-12(18)16-14(20)17-13(8)19/h4-6H,3H2,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHBGAMOHMPNZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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